Physical and chemical properties of (R)-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate
Physical and chemical properties of (R)-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate
An In-depth Technical Guide: (R)-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate
Abstract
(R)-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate is a valuable chiral building block in modern medicinal chemistry and organic synthesis. Its structure incorporates a pyrrolidinone core, a key pharmacophore found in numerous bioactive compounds, along with strategically placed functional groups: a stereodefined secondary alcohol, a stable lactam, and an acid-labile tert-butoxycarbonyl (Boc) protecting group. This combination of features makes it an exceptionally versatile intermediate for the synthesis of complex, stereospecific molecules. This guide provides a comprehensive overview of its physicochemical properties, reactivity, a plausible synthetic route, and its applications in drug discovery, offering researchers and drug development professionals a practical resource for leveraging this compound in their work.
Introduction: The Significance of the Pyrrolidinone Scaffold
The 2-pyrrolidinone (or γ-lactam) ring is a privileged scaffold in drug discovery, forming the core of many natural products and synthetic pharmaceuticals with a wide range of biological activities.[1][2] Its conformational rigidity and ability to participate in hydrogen bonding interactions make it an ideal backbone for designing molecules that can effectively bind to biological targets.
The subject of this guide, (R)-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate, enhances the utility of this core by introducing specific, controllable chemical functionalities. The (R)-stereochemistry at the 4-position is critical for creating enantiomerically pure final products, a fundamental requirement in modern pharmacology. The hydroxyl group serves as a versatile handle for further chemical modification, while the Boc group provides robust protection of the ring nitrogen that can be selectively removed under mild acidic conditions.
Caption: Chemical structure and IUPAC name of the target compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of a synthetic intermediate is paramount for its effective use in multi-step synthesis, enabling proper handling, reaction monitoring, and purification.
Physical Properties
The properties of this compound are summarized in the table below. While some data is derived from direct measurement of analogous compounds, properties like solubility are inferred from its structural features—possessing both polar (hydroxyl, amide) and non-polar (tert-butyl) moieties.
| Property | Value | Source / Justification |
| Molecular Formula | C₉H₁₅NO₄ | [3] |
| Molecular Weight | 201.22 g/mol | [3] |
| Monoisotopic Mass | 201.10011 Da | [3] |
| Appearance | White to off-white solid | Inferred from similar compounds like N-Boc-trans-4-hydroxy-L-prolinol.[4] |
| Melting Point | Approx. 70-110 °C | Inferred from related structures; e.g., N-Boc-4-piperidone (71-72°C) and (2S,4R)-4-hydroxy-1-(t-butoxycarbonyl)-2-pyrrolidinecarboxylic acid (104-106°C).[5][6] |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, DCM, DMSO. Sparingly soluble in water. Insoluble in hexanes. | Inferred from its functional groups, a common profile for moderately polar organic molecules. |
Spectroscopic Characterization (Predictive Analysis)
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectral features are expected:
-
¹H NMR: The proton NMR spectrum should reveal key signals, including a prominent singlet at approximately 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. Diastereotopic protons on the pyrrolidine ring would appear as complex multiplets between 2.5 and 4.5 ppm. The proton of the hydroxyl group would likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon spectrum is expected to show distinct signals for the carbonyl carbons of the lactam (around 175 ppm) and the carbamate (around 155 ppm). The quaternary carbon of the Boc group would appear near 80 ppm, with the remaining aliphatic carbons of the ring appearing between 30 and 70 ppm.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands. A broad peak around 3400 cm⁻¹ corresponds to the O-H stretch of the alcohol. Two distinct carbonyl stretching bands are expected: one for the lactam C=O (approx. 1680-1700 cm⁻¹) and one for the carbamate C=O (approx. 1700-1720 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. PubChem predicts a collision cross-section (CCS) value of 143.7 Ų for the [M+H]⁺ adduct (m/z 202.10739).[3]
Chemical Reactivity and Synthetic Utility
The synthetic value of this molecule stems from the distinct reactivity of its three primary functional groups. This allows for orthogonal chemical strategies, where one group can be manipulated without affecting the others.
Caption: Key transformations of the title compound.
-
Boc Group (Nitrogen Protection): The tert-butoxycarbonyl group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. Its key feature is its stability to a wide range of reaction conditions, including basic and nucleophilic reagents, while being readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane). This selective removal unmasks the secondary amine of the pyrrolidinone ring, allowing for subsequent coupling reactions.
-
Secondary Alcohol: The hydroxyl group at the C4 position is a versatile nucleophile. It can be acylated to form esters, alkylated to form ethers, or oxidized using standard reagents (like Dess-Martin periodinane or Swern oxidation) to yield the corresponding ketone, 1-(tert-butoxycarbonyl)pyrrolidine-2,4-dione. This provides a route to a different class of derivatives.
-
Lactam Ring: The cyclic amide is generally the most stable group on the molecule. While it can be hydrolyzed under harsh acidic or basic conditions with prolonged heating, it remains intact during most standard synthetic transformations, providing a robust core structure.
Proposed Synthetic Pathway
While numerous methods exist for synthesizing pyrrolidine derivatives, a logical and efficient approach to (R)-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate would start from a commercially available, enantiopure precursor such as (2S,4R)-4-hydroxy-1-(t-butoxycarbonyl)-2-pyrrolidinecarboxylic acid, which is itself derived from trans-4-hydroxy-L-proline.[5]
Caption: A plausible multi-step synthesis workflow.
Experimental Protocol (Illustrative)
The following protocol is a scientifically sound, illustrative pathway. Researchers should always first consult literature for analogous transformations and perform small-scale trials to optimize conditions.
Step 1: N-Boc Protection of trans-4-hydroxy-L-proline
-
Suspend trans-4-hydroxy-L-proline in a mixture of dioxane and 1N NaOH.[5]
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up involves an acid-base extraction to isolate the N-protected product, (2S,4R)-4-hydroxy-1-(t-butoxycarbonyl)-2-pyrrolidinecarboxylic acid.[5]
Step 2: Reduction of the Carboxylic Acid to a Primary Alcohol
-
Dissolve the product from Step 1 in an anhydrous solvent like tetrahydrofuran (THF).
-
Cool to 0 °C and slowly add a reducing agent such as borane-THF complex (BH₃·THF).
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction carefully with methanol and perform an extractive work-up to yield tert-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Step 3: Selective Oxidation of the Primary Alcohol
-
Dissolve the alcohol from Step 2 in anhydrous DCM.
-
Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The choice of oxidant is crucial to avoid over-oxidation or side reactions with the secondary alcohol.
-
Stir at room temperature until the starting material is consumed.
-
Purify the crude product via flash column chromatography on silica gel to yield the target compound, (R)-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate.
Applications in Drug Discovery
The utility of this chiral building block is best illustrated by the types of complex molecules it can help create. The pyrrolidinone scaffold is a component of drugs targeting a wide array of diseases.
-
Anticancer Agents: The rigid pyrrolidine ring is an excellent scaffold for positioning substituents in precise three-dimensional orientations to interact with protein binding pockets. For example, highly substituted pyrrolidines form the core of potent murine double minute 2 (MDM2) inhibitors, which are being investigated as a therapy to reactivate the p53 tumor suppressor pathway in cancers.[8]
-
Antimicrobial Agents: Novel 5-oxopyrrolidine derivatives have been synthesized and shown to possess promising antimicrobial activity, including against multidrug-resistant Staphylococcus aureus strains.[2] The ability to easily modify the scaffold allows for the generation of large libraries for screening.
-
Neurological and Ion Channel Modulators: Pyrrolidine sulfonamides have been developed as selective antagonists for the Transient Receptor Potential Vanilloid-4 (TRPV4) ion channel, which is implicated in pain and inflammatory responses.[9]
-
Peptide Mimetics: The compound serves as a constrained amino acid analogue, useful in the synthesis of peptidomimetics to improve stability, potency, and bioavailability compared to natural peptides.[4]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related N-Boc protected pyrrolidines and piperidines can provide reliable guidance.
| Hazard Category | GHS Pictogram | Precautionary Statements & Hazards |
| Acute Toxicity / Irritation | GHS07: Exclamation mark[1] | H302: Harmful if swallowed.[10] H315: Causes skin irritation.[10][11] H319: Causes serious eye irritation.[10] H335: May cause respiratory irritation.[10] |
| Handling | - | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12] P280: Wear protective gloves/protective clothing/eye protection/face protection.[12] Use only in a well-ventilated area.[13] |
| Storage | - | Keep container tightly closed in a dry and well-ventilated place.[12] Store at room temperature or as recommended on the product label. |
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[13] Spills and Disposal: In case of a spill, sweep up the solid material, place it in a bag, and hold for waste disposal.[14] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[13]
Conclusion
(R)-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical research. Its well-defined stereochemistry, orthogonal functional groups, and integration into the privileged pyrrolidinone scaffold provide medicinal chemists with a reliable and versatile platform for constructing novel, potent, and selective therapeutic agents. From anticancer to antimicrobial applications, the potential impact of molecules derived from this building block is significant, underscoring its importance in the modern drug discovery landscape.
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